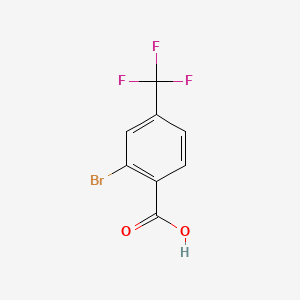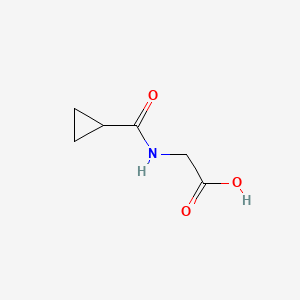
Glycine, N-(cyclopropylcarbonyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Glycine, N-(cyclopropylcarbonyl)-, is not directly detailed in the available literature. However, methods for synthesizing similar compounds often involve organic synthesis techniques that include the formation of cyclopropylcarbonyl groups attached to amino acids like glycine. These processes can involve a range of chemical reactions, including but not limited to, esterification, amidation, and carbonylation, under specific conditions to ensure the introduction of the cyclopropylcarbonyl moiety to glycine.
Molecular Structure Analysis
The molecular structure of Glycine, N-(cyclopropylcarbonyl)-, is characterized by the presence of a glycine amino acid backbone with a cyclopropylcarbonyl group attached to the nitrogen atom of the amino group. This structural feature imparts unique chemical properties to the compound, influencing its reactivity, solubility, and interaction with other molecules. Molecular structure analysis can be conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.
Chemical Reactions and Properties
Glycine, N-(cyclopropylcarbonyl)-, can participate in various chemical reactions that are typical of compounds with amino and carbonyl functional groups. These reactions may include nucleophilic addition, condensation, and substitution reactions, which can be utilized to modify the compound or to incorporate it into larger molecules. The cyclopropylcarbonyl group can also influence the compound's reactivity, making it a subject of study in the context of organic synthesis and reaction mechanisms.
Physical Properties Analysis
The physical properties of Glycine, N-(cyclopropylcarbonyl)-, such as melting point, boiling point, solubility, and stability, are crucial for understanding its behavior in various environments. These properties are determined by the compound's molecular structure and can affect its suitability for different applications. For instance, solubility in water or organic solvents can influence its use in chemical synthesis or biological studies.
Chemical Properties Analysis
The chemical properties of Glycine, N-(cyclopropylcarbonyl)-, including its acidity, basicity, reactivity towards acids and bases, and its behavior in redox reactions, are essential for its application in chemical synthesis and in studies of chemical behavior. The presence of both amino and carbonyl functional groups provides a basis for a range of chemical interactions and reactions, making it a versatile compound for research.
One study that mentions the detection of similar compounds during microbial degradation processes highlights the diverse contexts in which Glycine, N-(cyclopropylcarbonyl)-, and related compounds can be studied. In this research, microbial degradation of sawdust by Serratia marcescens and Aspergillus niger produced compounds including Glycine N-Cyclopropylcarbonyl-methyl ester, showcasing the potential for bio-based synthesis and modification of such compounds (Lennox et al., 2019).
Applications De Recherche Scientifique
1. Co-Initiators for Radical Photopolymerization
- Application Summary: Glycine derivatives with closed carboxyl groups, such as “Glycine, N-(cyclopropylcarbonyl)-”, have been found to be effective co-initiators for radical photopolymerization in the presence of camphorquinone .
- Methods of Application: The performances of these glycine derivatives as co-initiators were evaluated by photopolymerization of hydroxyethyl acrylate aqueous solution . The effects of pH values of formula on their co-initiation behaviors were investigated .
- Results: The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .
2. Anti-Inflammatory Micronutrient
- Application Summary: Glycine, including its derivatives, has been studied for its anti-inflammatory effects . It can decrease pro-inflammatory cytokines, improve the insulin response, and mediate other changes .
- Methods of Application: Glycine can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects .
- Results: Dietary glycine supplementation is important in avoiding the development of chronic inflammation .
3. Utilization by Soil Microorganisms
- Application Summary: The addition of glycine promotes gross nitrogen mineralization and microbial nitrogen immobilization .
- Methods of Application: Glycine is added to soil, where it is utilized by soil microorganisms .
- Results: Mineralization of glycine nitrogen accounted for 6.2–22.5% of the added glycine .
4. Photocatalytic Redox-Neutral α-C(sp3)–H Pyridination
- Application Summary: A photo-induced α-C (sp3)–H decyanative pyridination of N-arylglycine derivatives with cyanopyridines was developed .
- Methods of Application: This reaction was performed under organic photocatalytic and redox-neutral conditions via a radical–radical cross-coupling process .
- Results: The protocol was also suitable for the C (sp3)–H pyri .
5. Photocatalytic Redox-Neutral α-C(sp3)–H Pyridination
- Application Summary: A photo-induced α-C (sp3)–H decyanative pyridination of N-arylglycine derivatives with cyanopyridines was developed .
- Methods of Application: This reaction was performed under organic photocatalytic and redox-neutral conditions via a radical–radical cross-coupling process .
- Results: The protocol was also suitable for the C (sp3)–H pyri .
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(cyclopropylcarbonyl)- | |
CAS RN |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



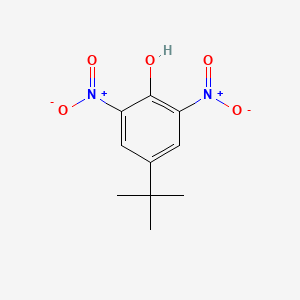
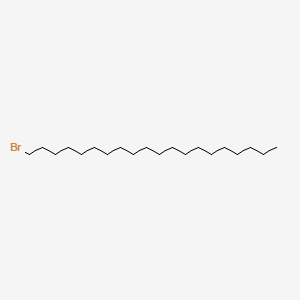
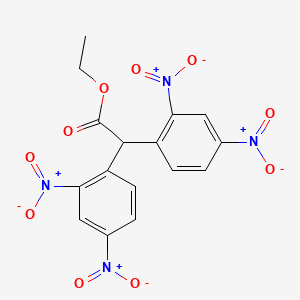
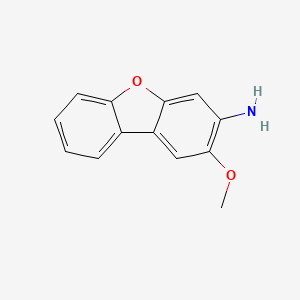
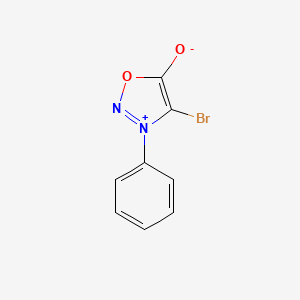
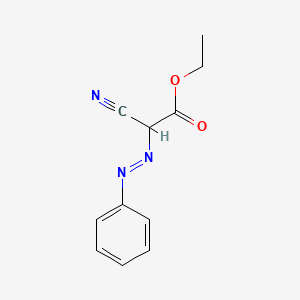
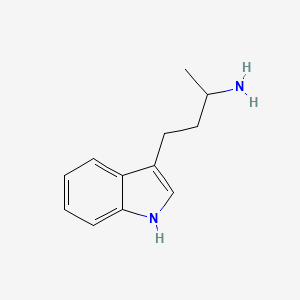
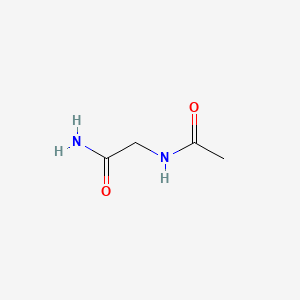
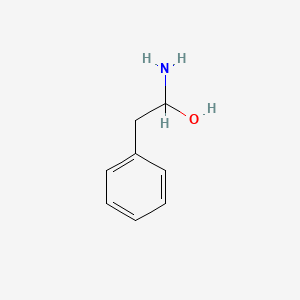
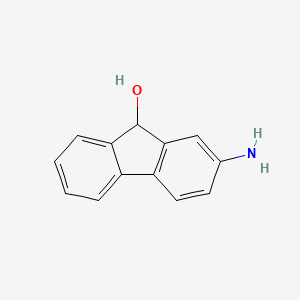
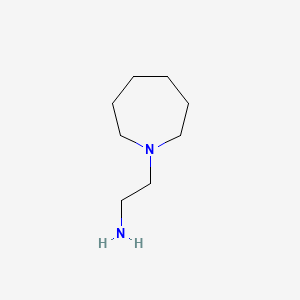
![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)
